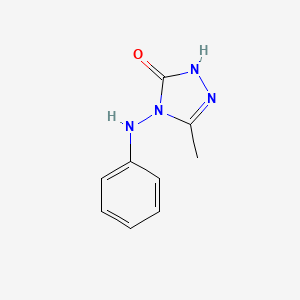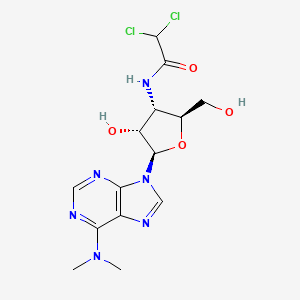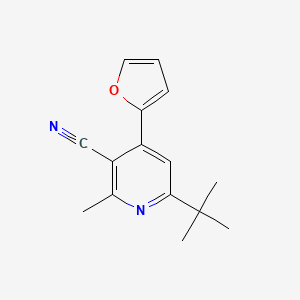
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a methylamino group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives.
Incorporation of the Methylamino Group: The methylamino group can be introduced through reductive amination reactions, typically using methylamine and reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(3-methoxyphenyl)pyridazin-3(2H)-one: Lacks the methylamino group.
2-(3-Methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one: Lacks the chloro group.
4-Chloro-5-(methylamino)pyridazin-3(2H)-one: Lacks the methoxyphenyl group.
Uniqueness
4-Chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3(2H)-one is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and methylamino) on the pyridazinone core, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
84607-75-0 |
|---|---|
Molekularformel |
C12H12ClN3O2 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
4-chloro-2-(3-methoxyphenyl)-5-(methylamino)pyridazin-3-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-14-10-7-15-16(12(17)11(10)13)8-4-3-5-9(6-8)18-2/h3-7,14H,1-2H3 |
InChI-Schlüssel |
KVMBIYBQBFRPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)









